Cas no 2227646-47-9 (rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
- 2227646-47-9
- EN300-1787648
-
- Inchi: 1S/C10H17N3/c1-4-13-7(3)10(6(2)12-13)8-5-9(8)11/h8-9H,4-5,11H2,1-3H3/t8-,9-/m1/s1
- InChI Key: ULKQFHCJULZOJO-RKDXNWHRSA-N
- SMILES: N[C@@H]1C[C@H]1C1C(C)=NN(CC)C=1C
Computed Properties
- Exact Mass: 179.142247555g/mol
- Monoisotopic Mass: 179.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.8Ų
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787648-1g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 1g |
$1599.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-5g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 5g |
$4641.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-10g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 10g |
$6882.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-0.05g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 0.05g |
$1344.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-0.1g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 0.1g |
$1408.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-0.25g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 0.25g |
$1472.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-0.5g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 0.5g |
$1536.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-1.0g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 1g |
$1599.0 | 2023-05-26 | ||
| Enamine | EN300-1787648-2.5g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 2.5g |
$3136.0 | 2023-09-19 | ||
| Enamine | EN300-1787648-5.0g |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227646-47-9 | 5g |
$4641.0 | 2023-05-26 |
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
Introduction to rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS No. 2227646-47-9)
Rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS No. 2227646-47-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of cyclopropylamines and features a cyclopropane ring substituted with a 1-ethyl-3,5-dimethylpyrazole moiety. The racemic nature of the compound implies the presence of equal amounts of both enantiomers, which can have distinct biological activities and pharmacological profiles.
The synthesis of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine has been extensively studied, with various methods reported in the literature. One common approach involves the reaction of a suitable cyclopropane precursor with a substituted pyrazole derivative under carefully controlled conditions. The chiral centers in the molecule can be introduced through asymmetric synthesis techniques or by resolving the racemic mixture using chiral chromatography or crystallization methods.
In terms of its biological activity, recent studies have highlighted the potential of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine as a modulator of various biological targets. For instance, it has been shown to exhibit selective binding to specific receptors and enzymes, making it a promising lead compound for drug discovery. Research has also explored its potential as an antagonist or agonist for certain G protein-coupled receptors (GPCRs), which are key targets in many therapeutic areas including neurology, cardiology, and oncology.
The pharmacological profile of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine has been investigated in both in vitro and in vivo models. In vitro studies have demonstrated its ability to modulate cellular signaling pathways and affect gene expression patterns. In vivo studies have further confirmed its efficacy in animal models of various diseases, providing valuable insights into its potential therapeutic applications.
The safety and toxicity profile of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is another critical aspect that has been evaluated. Preclinical studies have shown that it exhibits a favorable safety margin with minimal adverse effects at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-y)cyclopropan-l -amine (CAS No. 2227646 - 47 - 9) represents a promising compound with significant potential in the development of novel therapeutics. Its unique structural features and biological activities make it an attractive candidate for further investigation and optimization in drug discovery programs. Ongoing research efforts aim to elucidate its mechanisms of action and explore its therapeutic applications in various disease states.
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